molecular formula C17H17BrN2O3 B5746813 [(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(2-bromo-4-methylphenoxy)acetate

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(2-bromo-4-methylphenoxy)acetate

Cat. No.: B5746813
M. Wt: 377.2 g/mol
InChI Key: WLTPWIZHQZFFLK-UHFFFAOYSA-N
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Description

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(2-bromo-4-methylphenoxy)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a bromo-substituted phenoxy group, and a methylidene linkage. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(2-bromo-4-methylphenoxy)acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-methylbenzaldehyde: This can be synthesized from toluene through a Friedel-Crafts acylation reaction.

    Formation of the Schiff base: The 3-methylbenzaldehyde is then reacted with an amine to form the Schiff base, [(Z)-[amino-(3-methylphenyl)methylidene]amino].

    Bromination: The phenoxy group is brominated using bromine or a brominating agent to introduce the bromo substituent.

    Esterification: Finally, the Schiff base is esterified with 2-(2-bromo-4-methylphenoxy)acetic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(2-bromo-4-methylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The bromo group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(2-bromo-4-methylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(2-bromo-4-methylphenoxy)acetate involves its interaction with specific molecular targets. The amino and bromo groups can form hydrogen bonds or participate in electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoantipyrine: A compound with similar amino and phenyl groups.

    4-Methoxyphenethylamine: Contains a phenyl group with a methoxy substituent.

    2-Thiophenemethylamine: Features a thiophene ring instead of a phenyl group.

Uniqueness

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(2-bromo-4-methylphenoxy)acetate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications

Properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(2-bromo-4-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-11-4-3-5-13(8-11)17(19)20-23-16(21)10-22-15-7-6-12(2)9-14(15)18/h3-9H,10H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTPWIZHQZFFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)COC2=C(C=C(C=C2)C)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/OC(=O)COC2=C(C=C(C=C2)C)Br)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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